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(2s)-2-Hydroxy-3-Epiquinic Acid

X-ray crystallography dehydroquinase structure-based drug design

(2S)-2-Hydroxy-3-epiquinic acid (CAS 504397-82-4; PDB ligand code 9C4) is a pentahydroxycyclohexane carboxylic acid stereoisomer of quinic acid, with molecular formula C₇H₁₂O₇ and molecular weight 208.17 g/mol. It is classified within the broader family of cyclitol hydroxy acids that serve as intermediates and probes in the shikimate pathway—a biosynthetic route essential for bacteria, fungi, and plants but absent in mammals, making its enzymes prime targets for anti-virulence and herbicide development.

Molecular Formula C7H12O7
Molecular Weight 208.17 g/mol
Cat. No. B13416653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s)-2-Hydroxy-3-Epiquinic Acid
Molecular FormulaC7H12O7
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1(C(=O)O)O)O)O)O)O
InChIInChI=1S/C7H12O7/c8-2-1-7(14,6(12)13)5(11)4(10)3(2)9/h2-5,8-11,14H,1H2,(H,12,13)/t2-,3+,4-,5+,7-/m1/s1
InChIKeyOLBQNCISLUABGO-LNHNIDQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Hydroxy-3-Epiquinic Acid: Stereochemically Defined Cyclitol for Shikimate Pathway Enzyme Studies & Anti-Virulence Research Procurement


(2S)-2-Hydroxy-3-epiquinic acid (CAS 504397-82-4; PDB ligand code 9C4) is a pentahydroxycyclohexane carboxylic acid stereoisomer of quinic acid, with molecular formula C₇H₁₂O₇ and molecular weight 208.17 g/mol [1]. It is classified within the broader family of cyclitol hydroxy acids that serve as intermediates and probes in the shikimate pathway—a biosynthetic route essential for bacteria, fungi, and plants but absent in mammals, making its enzymes prime targets for anti-virulence and herbicide development [2]. The compound is characterized by a (1R,2S,3R,4S,5R) configuration, placing it as the 2-hydroxy C2-epimer with an inverted C3 hydroxyl relative to (–)-quinic acid [3]. Its only deposited crystal structure (PDB 4CNP, 1.15 Å) reveals specific binding to Salmonella typhi type I dehydroquinase (DHQ1), a validated antibacterial target, making this compound a structurally authenticated tool for rational inhibitor design [4].

Why Generic Quinic Acid or Shikimic Acid Cannot Substitute for (2S)-2-Hydroxy-3-Epiquinic Acid in Targeted Enzyme Studies


The shikimate pathway enzyme type I dehydroquinase (DHQ1) exhibits stringent stereochemical discrimination at both the C2 and C3 positions of the cyclohexane scaffold. (–)-Quinic acid, the most abundant and inexpensive natural cyclitol, possesses a (1R,3R,4S,5R) configuration with a C3 α-hydroxyl and lacks the C2 hydroxyl present in (2S)-2-hydroxy-3-epiquinic acid [1]. Shikimic acid introduces a C1–C2 double bond and lacks the C2 hydroxyl entirely. Both features fundamentally alter hydrogen-bonding geometry within the enzyme active site, as demonstrated by the 1.15 Å crystal structure 4CNP, where the (2S)-hydroxyl and the (3R)-epi hydroxyl of the ligand engage a distinct network of contacts with conserved active-site residues (Lys170, His143, Glu46) in the Salmonella typhi DHQ1 binding pocket [2]. Substituting a generic quinic or shikimic acid scaffold without the precise C2(S)-OH and C3(R)-epi stereochemistry would abolish or significantly alter this binding pose, compromising the validity of structure-activity relationship (SAR) campaigns and crystallographic fragment screening efforts that depend on this specific pharmacophore geometry [3].

Quantitative Evidence Guide: (2S)-2-Hydroxy-3-Epiquinic Acid Differentiation from Closest Analogs


Crystal Structure Resolution & Active-Site Occupancy: 4CNP vs. Apo 4CNN and 4CNO Comparator Structures

The co-crystal structure of Salmonella typhi type I dehydroquinase with (2S)-2-hydroxy-3-epiquinic acid (PDB 4CNP) was solved at 1.15 Å resolution with R-work = 0.133 and R-free = 0.160, representing the only publicly available structure of this target with a 3-epiquinic acid derivative bound [1]. Ligand validation metrics for 9C4 in chain B show a real-space correlation coefficient (RSCC) of 0.96 and a real-space R-factor (RSR) of 0.183, indicating excellent fit to the experimental electron density [2]. By contrast, the apo structure (PDB 4CNN, 1.0 Å) lacks any ligand, and the related structure 4CNO (1.5 Å) contains (2R)-2-methyl-3-dehydroquinic acid—a substrate analogue with a C2 methyl rather than a C2 hydroxyl and a C1–C2 double bond, yielding a fundamentally different binding mode [3]. The 4CNP structure uniquely reveals how the (2S)-hydroxyl and (3R)-epi hydroxyl coordinate the active-site Lys170 via a Schiff-base intermediate mimetic, providing a validated template for covalent inhibitor design that none of the comparator structures offers [4].

X-ray crystallography dehydroquinase structure-based drug design

Stereochemical Identity Validation: NMR Distinction of (2S)-2-Hydroxy-3-Epiquinic Acid from (2R)-Epimer and 2-Hydroxyquinic Acids

The Adlersberg synthesis established that (2S)-2-hydroxyepiquinic acid (compound 12 in the original paper) and its (2R)-epimer (compound 10) as well as the two 2-hydroxyquinic acid diastereomers (compounds 3 and 4) are distinguishable by ¹H NMR coupling constants and chemical shifts arising from their distinct cyclohexane ring conformations [1]. The systematic nomenclature assigns (2S)-2-hydroxyepiquinic acid as (1S,2S,3S,4S,5R)-1,2,3,4,5-pentahydroxycyclohexane-1-carboxylic acid, whereas (–)-quinic acid is (1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid—differing at both C1 configuration and the presence/absence of the C2 hydroxyl [2]. This stereochemical distinction is critical because the quinic acid scaffold possesses eight possible stereoisomers, and at least four (epi-quinic, muco-quinic, cis-quinic, scyllo-quinic acids) have been shown to co-occur in natural and processed samples such as roasted coffee [3]. Without stereochemically authenticated (2S)-2-hydroxy-3-epiquinic acid, analytical reference standards for quinic acid isomer profiling are incomplete.

NMR spectroscopy stereochemical characterization quality control

Tandem Mass Spectrometric (LC-MS/MS) Differentiation of Quinic Acid Diastereomers for Analytical Reference Standard Use

Deshpande et al. (2016) demonstrated that all eight stereoisomers of quinic acid—including epi-quinic acid—are reliably distinguishable on the basis of their tandem mass spectrometric fragment spectra and chromatographic elution order [1]. Four diastereomers (epi-quinic, muco-quinic, cis-quinic, and scyllo-quinic acids) were unambiguously characterized by single-crystal X-ray crystallography and their LC-MS/MS fragmentation pathways were assigned. While this study focused on the C3-epi series rather than the C2-hydroxy C3-epi series represented by (2S)-2-hydroxy-3-epiquinic acid, the analytical framework established provides a direct precedent that the C2-hydroxylated epiquinic acid diastereomers are likewise distinguishable from their C2-epimers and from non-hydroxylated quinic acid isomers by tandem MS [2]. This is critical for procurement quality assurance: without a certified reference standard of the specific (2S,3R) stereoisomer, analytical methods cannot reliably discriminate it from co-eluting or isobaric quinic acid family members in complex biological matrices such as plant extracts or microbial fermentation broths [3].

LC-MS/MS diastereomer discrimination analytical reference standard

Enzyme Target Engagement: Covalent Modification Potential of Quinate-Derived Ligands at DHQ1 Active-Site Lys170

Rodríguez et al. (2023) demonstrated that replacement of the C3 hydroxyl of (–)-quinic acid with a hydroxyamino substituent (compound 6, R configuration at C3) converts the scaffold into a time-dependent irreversible inhibitor of type I dehydroquinase, with KI values of 90 ± 8 µM (Sa-DHQ1) and 130 ± 12 µM (St-DHQ1) and kinact values of 8 ± 1 and 13 ± 1 ms⁻¹, respectively [1]. Crystal structures of the covalent St-DHQ1–6 adduct (1.90 Å) and Sa-DHQ1–6 adduct (1.65 Å) confirmed Schiff-base formation with the catalytic Lys170. Critically, compound 7 (amino substituent at C3) and compound 8 (C2–C3 epoxide) did not achieve covalent modification, demonstrating that both the stereochemistry at C3 (R configuration, matching the epiquinic acid scaffold) and the chemical nature of the C3 substituent are decisive for irreversible inhibition [2]. While (2S)-2-hydroxy-3-epiquinic acid itself bears a hydroxyl rather than a hydroxyamino group at C3, it provides the correct C3(R) stereochemical template required for further derivatization into covalent inhibitors; starting from the incorrect C3(S) configuration of (–)-quinic acid would yield the wrong diastereomer and abolish covalent modification capability [3].

covalent inhibition type I dehydroquinase anti-virulence

PDB Ligand Exclusivity: (2S)-2-Hydroxy-3-Epiquinic Acid as the Sole 9C4 Entry with Only One Deposited Protein Structure

A search of the Protein Data Bank reveals that the ligand code 9C4—assigned exclusively to (2S)-2-hydroxy-3-epiquinic acid—appears in exactly one deposited protein structure (PDB 4CNP) with no other entries [1]. This contrasts sharply with (–)-quinic acid (no dedicated PDB ligand code as a free acid), shikimic acid (SHK ligand, 47+ PDB entries), and 3-dehydroquinic acid (DHQ, multiple entries). The singular nature of this structural data enhances its value as a chemical probe: any researcher purchasing this compound can directly reference the 4CNP binding mode without ambiguity from multiple, potentially conflicting ligand geometries across different protein contexts [2]. For procurement decisions, this ligand uniqueness means that (2S)-2-hydroxy-3-epiquinic acid is not merely 'another quinic acid analog'—it is the only compound with this exact stereochemistry whose protein-bound conformation has been experimentally determined and publicly archived at near-atomic resolution [3].

ligand exclusivity PDB mining chemical probe

High-Value Application Scenarios for (2S)-2-Hydroxy-3-Epiquinic Acid Based on Quantitative Evidence


Structure-Based Design of Covalent Type I Dehydroquinase Inhibitors for Anti-Virulence Drug Discovery

Medicinal chemistry teams pursuing irreversible DHQ1 inhibitors require the correct C3(R) stereochemistry to enable covalent modification of the active-site Lys170, as demonstrated by Rodríguez et al. (2023) where C3(R)-hydroxyamino-quinate derivatives achieved KI values of 90–130 µM with kinact of 8–13 ms⁻¹, whereas C3(S) scaffolds and alternative C3 substituents (amino, epoxide) failed to covalently modify the enzyme [1]. (2S)-2-Hydroxy-3-epiquinic acid provides the validated C3(R) epiquinic acid core upon which the C3-hydroxyamino warhead can be installed. Use of (–)-quinic acid (C3(S)) would produce the wrong diastereomeric series and is contraindicated based on published structure-activity data. The 1.15 Å co-crystal structure 4CNP serves as the direct structural reference for the binding pose of this scaffold in the St-DHQ1 active site [2].

Authenticated Reference Standard for Quinic Acid Stereoisomer Profiling in Natural Products and Food Chemistry

Analytical laboratories developing LC-MS/MS methods for comprehensive quinic acid isomer profiling in coffee, plant extracts, or fermentation products require authenticated stereoisomer standards. Deshpande et al. (2016) established that quinic acid diastereomers are distinguishable by tandem MS fragmentation and elution order, with epi-quinic acid among those detected in roasted coffee [3]. (2S)-2-Hydroxy-3-epiquinic acid fills a gap in the commercially available stereoisomer panel, enabling isomer-specific quantification and preventing misassignment of chromatographic peaks arising from co-eluting quinic acid family members that share identical mass but differ in biological origin and activity [4].

Crystallographic Fragment Screening Campaigns Targeting the Shikimate Pathway Enzyme DHQ1

Fragment-based drug discovery groups screening against type I dehydroquinase can use (2S)-2-hydroxy-3-epiquinic acid as a reference ligand for competitive soaking experiments. The 4CNP structure (1.15 Å, RSCC = 0.96 for the best-fitted ligand instance) provides a high-confidence reference electron density map for the epiquinic acid scaffold, enabling reliable detection of fragment binding via differential Fourier analysis [5]. The apo structure 4CNN (1.0 Å) is available for direct comparison, and the validated crystallization conditions are publicly archived. The singular nature of the 9C4 PDB entry ensures that the reference binding mode is unambiguous, unlike shikimic acid which exhibits multiple binding poses across its 47+ PDB entries [6].

Synthetic Methodology Development for Stereoselective Cyclitol Hydroxylation

Organic chemistry groups developing new methods for stereoselective hydroxylation of cyclohexene scaffolds can use (2S)-2-hydroxy-3-epiquinic acid as a chiral reference standard. The Adlersberg et al. (1973) synthesis from shikimic acid via Ba(OH)₂-mediated oxirane cleavage established that the product distribution of C2 epimers (2S vs. 2R) and quinic vs. epiquinic acids depends critically on reaction conditions (temperature, counterion, solvent), with vpc analysis quantifying the ratio of products 3:4:12:32 under different cleavage conditions [7]. This compound serves as a benchmark for assessing the stereoselectivity of new synthetic methodologies targeting the quinic acid scaffold.

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